6-(Hydroxymethyl)-1,4-dioxan-2-one

Description

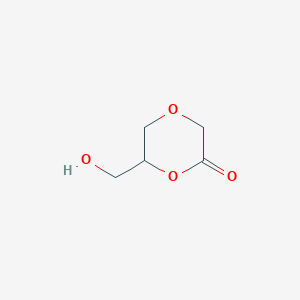

Structure

3D Structure

Properties

CAS No. |

112165-62-5 |

|---|---|

Molecular Formula |

C5H8O4 |

Molecular Weight |

132.11 g/mol |

IUPAC Name |

6-(hydroxymethyl)-1,4-dioxan-2-one |

InChI |

InChI=1S/C5H8O4/c6-1-4-2-8-3-5(7)9-4/h4,6H,1-3H2 |

InChI Key |

XJQDERKNSIPCIM-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC(=O)CO1)CO |

Origin of Product |

United States |

Chemical Transformations and Reactive Pathways of 6 Hydroxymethyl 1,4 Dioxan 2 One

Reactions Involving the Lactone Ring System

The most significant reactive pathway for 6-(hydroxymethyl)-1,4-dioxan-2-one involves the cleavage and subsequent polymerization of its lactone ring. This process, known as ring-opening polymerization, allows for the creation of high molecular weight polyesters with repeating units that incorporate the monomer's inherent functionality.

Ring-Opening Polymerization (ROP) for Macromolecular Synthesis

Ring-opening polymerization is a powerful technique for producing a wide array of biodegradable and biocompatible polyesters. rsc.org In the case of this compound, the strain in the six-membered ring, although less than that of smaller lactones, provides a thermodynamic driving force for polymerization. The presence of the hydroxymethyl group can influence the reactivity of the monomer and the properties of the resulting polymer.

A variety of initiator systems can be employed to effect the ROP of lactones and related cyclic esters, each offering different levels of control over the polymerization process. These can be broadly categorized into metal-based initiators and organocatalysts.

Metal-Based Initiators: Metal alkoxides are among the most common and efficient initiators for the ROP of cyclic esters. rsc.org For instance, aluminum triisopropoxide (Al(OiPr)₃) has been shown to be an effective initiator for the ROP of the parent monomer, 1,4-dioxan-2-one (B42840) (DX), proceeding via a coordination-insertion mechanism. researchgate.net Similarly, lanthanum isopropoxide has been used to initiate the bulk polymerization of 1,4-dioxan-2-one. capes.gov.br Tin(II) octoate (Sn(Oct)₂) is another widely used catalyst, often in the presence of an alcohol initiator, for the ROP of lactones to produce high molecular weight polyesters. wikipedia.org

Organocatalysts: In recent years, organocatalysis has emerged as a compelling alternative to metal-based systems, offering the advantage of producing metal-free polymers, which is particularly desirable for biomedical applications. mdpi.com Various organic bases have been investigated for the ROP of related cyclic esters. For the ROP of 1,5-dioxepan-2-one (B1217222) (DXO), organocatalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), and the phosphazene base t-BuP₄ have demonstrated high efficiency. mdpi.com Specifically for functionalized 1,4-dioxan-2,5-diones, organocatalysts like 4-dimethylaminopyridine (B28879) (DMAP) and a combination of thiourea (B124793) and (-)-sparteine (B7772259) have been used to achieve controlled polymerization. capes.gov.brnih.govacs.org

A selection of initiator systems used for the ROP of related dioxanones is presented in the table below.

| Initiator/Catalyst | Monomer | Initiator Type | Polymerization Characteristics | Reference |

| Aluminum triisopropoxide (Al(OiPr)₃) | 1,4-Dioxan-2-one | Metal-Based | Controlled polymerization, narrow polydispersity | researchgate.net |

| Lanthanum isopropoxide | 1,4-Dioxan-2-one | Metal-Based | First-order kinetics | capes.gov.br |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 1,5-Dioxepan-2-one | Organocatalyst | Controlled polymerization | mdpi.com |

| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | 1,5-Dioxepan-2-one | Organocatalyst | Controlled polymerization | mdpi.com |

| 4-Dimethylaminopyridine (DMAP) | (3S)-[(benzyloxycarbonyl)ethyl]-1,4-dioxan-2,5-dione | Organocatalyst | Controlled, narrow polydispersity | capes.gov.brnih.govacs.org |

The mechanism of ROP for lactones is highly dependent on the type of initiator used.

For metal-based initiators like aluminum or lanthanum alkoxides, the most commonly accepted pathway is the coordination-insertion mechanism . This process involves the coordination of the lactone's carbonyl oxygen to the metal center of the initiator. This coordination polarizes the carbonyl group, making it more susceptible to nucleophilic attack by the alkoxide group attached to the metal. The lactone ring then opens through the cleavage of the acyl-oxygen bond, and the monomer is inserted into the metal-alkoxide bond. This process regenerates the active species at the chain end, allowing for the sequential addition of more monomer units. researchgate.netcapes.gov.br

Organocatalytic ROP can proceed through several mechanisms, including nucleophilic, anionic, and cationic pathways. For basic organocatalysts like DBU and TBD, a common mechanism involves the activation of an initiating alcohol. The base deprotonates the alcohol, generating a more nucleophilic alkoxide that initiates the polymerization by attacking the carbonyl carbon of the monomer. The propagating chain end remains activated by the catalyst. mdpi.com In some cases, the organocatalyst itself can act as the nucleophile, directly attacking the monomer to initiate polymerization.

Achieving control over the polymerization process is crucial for tailoring the properties of the resulting polymers, such as molecular weight and molecular weight distribution (polydispersity index, PDI). "Living" or controlled polymerizations are characterized by the absence of irreversible chain termination and transfer reactions.

For the ROP of lactones, controlled polymerization can be achieved through the careful selection of the initiator, solvent, and reaction conditions. For example, the use of well-defined metal alkoxide initiators often leads to a linear relationship between the number-average molecular weight (Mn) and the monomer-to-initiator ratio, with low PDI values, which are hallmarks of a controlled process. researchgate.net

Organocatalytic systems have also demonstrated excellent control. For instance, the polymerization of (3S)-[(benzyloxycarbonyl)ethyl]-1,4-dioxan-2,5-dione using a thiourea/(-)-sparteine co-catalyst system yielded polymers with narrow polydispersities (Mw/Mn < 1.25) and predictable molecular weights. capes.gov.brnih.govacs.org This level of control allows for the synthesis of well-defined polymer architectures, such as block copolymers.

Enzyme-Catalyzed Ring-Opening Polymerization

An increasingly important and "green" approach to polyester (B1180765) synthesis is the use of enzymes as catalysts. This biocatalytic method offers several advantages, including high selectivity, mild reaction conditions, and the avoidance of potentially toxic metal residues. nih.gov

Lipases, a class of enzymes that hydrolyze esters in nature, have been found to be particularly effective in catalyzing the ROP of lactones. nih.gov The most commonly used lipase (B570770) for this purpose is Candida antarctica lipase B (CALB), often immobilized on a solid support such as Novozym 435. researchgate.net

The proposed mechanism for lipase-catalyzed ROP involves the activation of the monomer at the enzyme's active site, which contains a serine residue. The hydroxyl group of the serine attacks the carbonyl carbon of the lactone, leading to ring opening and the formation of an acyl-enzyme intermediate. This intermediate then reacts with a nucleophile, which can be the hydroxyl end of a growing polymer chain or an initiating alcohol, to elongate the polymer and regenerate the active site of the enzyme.

Lipases can exhibit remarkable chemo-, regio-, and enantioselectivity. nih.gov This specificity can be harnessed to polymerize functionalized monomers with high precision. For the parent monomer, 1,4-dioxan-2-one, lipase-catalyzed polymerization has been successfully demonstrated to produce metal-free polydioxanone. researchgate.net While specific studies on this compound are limited, the successful polymerization of other functionalized lactones suggests that this approach holds significant promise. For example, lipase-catalyzed ROP of 5-methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one (B1251426) has been reported to yield functional polycarbonates. researchgate.net

The table below summarizes findings for the enzyme-catalyzed ROP of related cyclic esters.

| Enzyme | Monomer | Key Findings | Reference |

| Lipase from Candida antarctica (CALB) | 1,4-Dioxan-2-one | Produced metal-free poly(1,4-dioxan-2-one) with good flexibility and tensile strength. | nih.govresearchgate.net |

| Lipase AK from Pseudomonas fluorescens | 5-Methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one | Highest monomer conversion (97%) and Mn of 6100 among several screened lipases. | researchgate.net |

| Novozym 435 | D-Lactide | Enantioselective polymerization, producing poly(D-lactide). | nih.gov |

Reaction Kinetics and Process Optimization in Biopolymerization

The enzymatic ring-opening polymerization (eROP) of lactones has emerged as a significant "green" chemistry approach for the synthesis of biodegradable polyesters. nih.govrsc.org While specific kinetic studies on this compound are not extensively documented, the general principles of eROP of functionalized lactones provide a framework for understanding its behavior. The most commonly used enzymes are lipases, such as those from Candida antarctica (lipase B), which catalyze the polymerization through an "activated monomer" mechanism. researchgate.netresearchgate.net

The kinetic pathway involves several key steps:

Enzyme-Lactone Complex Formation: The first step is the formation of an acyl-enzyme intermediate, where the lipase acylates with the lactone monomer. researchgate.net The rate of this step can be influenced by the hydrophobicity of the lactone; larger, more hydrophobic lactones often form this complex more readily. researchgate.net

Initiation: A nucleophile, typically water or an alcohol, attacks the acyl-enzyme intermediate to initiate the polymer chain. The concentration of water is a critical parameter, as it dictates the number of linear chains formed and influences the final molecular weight distribution. nih.gov

Process optimization for the biopolymerization of a functionalized lactone like this compound would involve careful control of several parameters. The presence of the hydroxymethyl group can affect solubility and may participate in side reactions, necessitating tailored optimization strategies.

Table 1: Key Parameters for Process Optimization in Enzymatic Ring-Opening Polymerization

| Parameter | Influence on Polymerization | Optimization Considerations |

| Enzyme Type | Different lipases exhibit varying activity and selectivity towards specific lactones. rsc.org | Screening of various lipases (e.g., from Candida antarctica, Pseudomonas sp.) to find the most efficient catalyst. |

| Water Content | Acts as an initiator, affecting the number of polymer chains and thus the molecular weight. nih.gov | Strict control of water content in both the monomer and the reaction medium is crucial for achieving desired molecular weights. |

| Temperature | Affects enzyme activity and reaction rate. Higher temperatures may lead to enzyme denaturation. | Optimization to find a balance between a high reaction rate and maintaining enzyme stability. |

| Solvent | The choice of solvent (or bulk polymerization) influences monomer and polymer solubility, and enzyme activity. researchgate.net | Solvents like N,N-dimethylacetamide (DMA) have been shown to be suitable for ROP of some lactones. rsc.org |

| Monomer Purity | Impurities can inhibit the enzyme or act as unwanted initiators. | High purity of this compound is required for controlled polymerization. |

The copolymerization of 1,4-dioxan-2-one with other cyclic esters, such as ε-caprolactone, is a known method to produce polymers with tailored thermal properties. wipo.int Similar copolymerization strategies could be employed for this compound to create functional biodegradable materials.

Reactivity of the Hydroxymethyl Functional Group

The hydroxymethyl group on the 1,4-dioxan-2-one ring is a primary alcohol, which allows for a wide array of functional group interconversions, making it a valuable handle for chemical modification.

Derivatization via Halogenation (e.g., Chlorination)

The primary hydroxyl group of this compound can be converted to a chloromethyl group, a versatile functional group for subsequent nucleophilic substitution or elimination reactions. While direct chlorination of this specific molecule is not widely reported, standard methods for the chlorination of primary alcohols that are compatible with the lactone and ether functionalities can be employed.

A common method is the Appel reaction, which uses triphenylphosphine (B44618) (PPh₃) and a carbon tetrahalide like carbon tetrachloride (CCl₄). This reaction proceeds under mild conditions, which is advantageous for preserving the lactone ring.

Reaction Scheme for Chlorination: this compound + PPh₃ + CCl₄ → 6-(Chloromethyl)-1,4-dioxan-2-one + Ph₃PO + CHCl₃

Another approach involves the use of thionyl chloride (SOCl₂) in the presence of a base like pyridine (B92270) to neutralize the HCl generated. Careful control of the reaction temperature is necessary to avoid side reactions. The development of methods for the site-selective chlorination of C(sp³)–H bonds using copper(II) chloride complexes also presents a potential, though more complex, route. nih.gov

Elimination Reactions Leading to Olefinic Derivatives (e.g., Dehydrochlorination to 6-Methylene-1,4-dioxan-2-one)

The chlorinated intermediate, 6-(chloromethyl)-1,4-dioxan-2-one, can undergo an elimination reaction to form the corresponding exocyclic olefin, 6-methylene-1,4-dioxan-2-one. This transformation is typically achieved by treating the chloromethyl derivative with a non-nucleophilic, sterically hindered base.

A suitable base for this dehydrochlorination is 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The reaction is generally performed in an aprotic solvent.

Reaction Scheme for Elimination: 6-(Chloromethyl)-1,4-dioxan-2-one + DBU → 6-Methylene-1,4-dioxan-2-one + DBU·HCl

The resulting α-methylene-lactone moiety is a significant structural motif found in many biologically active natural products. researchgate.netnih.gov This exocyclic double bond, conjugated with the carbonyl group of the lactone, acts as a Michael acceptor and is often responsible for the compound's biological activity. researchgate.net

Other Functional Group Interconversions (e.g., Oxidation, Reduction)

Oxidation: The primary alcohol of this compound can be oxidized to either an aldehyde (6-formyl-1,4-dioxan-2-one) or a carboxylic acid (1,4-dioxan-2-one-6-carboxylic acid). The choice of oxidizing agent determines the product.

To Aldehyde: Mild, selective oxidation can be achieved using reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP). A more environmentally friendly option involves using Oxone catalyzed by 2-iodobenzenesulfonic acid, which has been shown to be effective for the selective oxidation of hydroxymethyl groups. rsc.org

To Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will typically oxidize the primary alcohol directly to the carboxylic acid. The oxidation of the related compound 5-hydroxymethylfurfural (B1680220) (HMF) to its corresponding carboxylic acid has been extensively studied, with systems like Pt on a support material being effective. google.comrsc.org

Reduction: The reduction of this compound can target either the lactone or the ether linkages, although the latter is generally more difficult.

Lactone Reduction: The ester group can be reduced to a diol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would open the lactone ring to form a triol.

Ether Cleavage: Ethers are generally stable, but can be cleaved under harsh conditions using strong acids like HBr or HI. libretexts.org This would lead to the cleavage of the dioxane ring. Catalytic reduction of ether bonds, for example in hydroxymethyl furfural (B47365) ethers, can be achieved with metal catalysts like Raney Nickel or catalysts with a zirconium promoter, but this typically requires high pressure and temperature. google.com

Formation of Key Synthetic Intermediates from this compound

The structural features of this compound make it a valuable chiral building block for the synthesis of more complex molecules, particularly natural products and their derivatives. nih.govdanielromogroup.com The dioxane ring can act as a protected diol, and the lactone and hydroxymethyl groups provide sites for further elaboration.

Dioxinone and dioxanone derivatives are powerful tools in organic synthesis. nih.gov They can be used as precursors to acylketenes, which can then be trapped intramolecularly to form macrocycles, a common feature in many natural products. nih.gov

The synthesis of derivatives of natural products is crucial for understanding their mechanism of action and can lead to compounds with enhanced biological activity. danielromogroup.com The ability to functionalize this compound through the reactions described above allows for its incorporation into such synthetic routes. For example, the enantiomerically pure form of the related compound 2-hydroxymethyl-1,4-dioxane has been used as a key intermediate in the synthesis of antiviral agents. nih.gov This highlights the potential of such chiral dioxane-based synthons in medicinal chemistry.

Table 2: Potential Synthetic Intermediates from this compound

| Starting Material | Transformation | Product Intermediate | Potential Application |

| This compound | Oxidation | 1,4-Dioxan-2-one-6-carboxylic acid | Monomer for functional polyesters, building block for complex molecules. |

| This compound | Chlorination & Elimination | 6-Methylene-1,4-dioxan-2-one | Precursor for bioactive α-methylene-lactones, Michael acceptor in conjugate additions. researchgate.netnih.gov |

| This compound | Lactone Reduction | Poly-hydroxylated acyclic compound | Chiral pool starting material, precursor for ligands or other complex targets. |

Applications As a Versatile Synthetic Scaffold and Monomer in Advanced Chemical Synthesis

Role in the Synthesis of Biodegradable Polymers

The presence of both a polymerizable lactone ring and a pendant hydroxymethyl group allows 6-(Hydroxymethyl)-1,4-dioxan-2-one to be used in the creation of sophisticated and functional biodegradable polymers. These materials are of particular interest for medical and pharmaceutical applications due to their biocompatibility and tunable properties.

Poly(1,4-dioxan-2-one) (PPDO or PPDX) is a well-established biodegradable and bioabsorbable polymer known for its flexibility, which is conferred by the ether bond in its backbone. researchgate.net While the homopolymer of 1,4-dioxan-2-one (B42840) is used in applications like surgical sutures, copolymerization with functional monomers such as this compound allows for the creation of derivatives with tailored properties. researchgate.net The incorporation of the hydroxymethyl group along the polymer chain introduces reactive sites. These sites can be used for further chemical modification, such as grafting other molecules or polymers, or to influence the material's hydrophilicity, degradation rate, and mechanical characteristics. The synthesis of these copolymers is typically achieved through ring-opening polymerization (ROP), often catalyzed by organometallic compounds like tin(II) octoate. researchgate.netwikipedia.org

The structure of this compound makes it an ideal "inimer"—a molecule that functions as both an initiator and a monomer—for producing hyperbranched polymers. The hydroxyl group can initiate the ring-opening of the lactone on another monomer unit, leading to a highly branched, three-dimensional polymer architecture. This process is known as self-condensing ring-opening polymerization (SCROP) or ring-opening multibranching copolymerization (ROMBP). researchgate.netscispace.com

For instance, the SCROP of 6-hydroxy-methyl-1,4-dioxan-2-one (HDON) at 110°C with a tin-based catalyst yields a hyperbranched polyester (B1180765). researchgate.net Detailed analysis of a resulting polyester showed a significant degree of branching, a key characteristic of hyperbranched polymers. researchgate.net Similarly, this monomer has been copolymerized with other cyclic esters like glycolide (B1360168) to create hyperbranched poly(glycolide) copolymers. researchgate.net These branched architectures offer unique properties compared to their linear counterparts, including lower viscosity and a high density of terminal functional groups, which can be valuable for applications in drug delivery and advanced coatings. researchgate.netresearchgate.net

Table 1: Properties of Hyperbranched Polyester from this compound Polymerization

| Property | Value | Source |

|---|---|---|

| Polymerization Method | Self-Condensing Ring-Opening Polymerization (SCROP) | researchgate.net |

| Catalyst | Sn(Oct)₂ | researchgate.net |

| Molecular Weight (Mₙ) | 25,600 g/mol | researchgate.net |

Incorporation into Complex Heterocyclic Frameworks

The 1,4-dioxane (B91453) ring system, particularly when functionalized, serves as a robust and stereochemically rich scaffold for the synthesis of diverse and complex heterocyclic molecules, including those with significant biological activity.

In medicinal chemistry, the search for novel antiviral and anticancer agents often involves the synthesis of nucleoside analogues, where the natural sugar moiety (ribose or deoxyribose) is replaced by a different cyclic system. The 1,4-dioxane ring has been successfully used as a sugar mimic. nih.govnih.govacs.org By reacting 2',3'-seconucleoside tosylates with a base, chemists have constructed guanine (B1146940) and adenine-substituted (hydroxymethyl)dioxanes. nih.gov These compounds structurally resemble the cyclic acetals formed by biologically active nucleoside 2',3'-dialdehydes. nih.gov

The synthesis of enantiomerically pure homo-N-nucleoside analogs containing a 1,4-dioxane moiety has been achieved starting from dimethyl tartrate. nih.gov The rationale for using an unnatural sugar analog like the dioxane system is that it may be more robust in biological systems, as metabolic enzymes may not recognize it, potentially leading to improved pharmacokinetic profiles. nih.gov Although some of the early dioxane-based nucleoside analogues showed limited antiviral activity, the scaffold remains an area of interest for creating conformationally constrained analogues of biologically important molecules. nih.govacs.org

The hydroxymethyl-dioxane motif is a valuable component in the design of various bioactive compounds beyond nucleosides. lookchem.comnih.gov The dioxane ring acts as a stable, non-planar scaffold, while the hydroxymethyl group provides a crucial handle for introducing pharmacophoric elements or for anchoring the molecule to a biological target. lookchem.comnih.gov

A prominent example is in the development of matrix metalloproteinase (MMP) inhibitors. MMPs, particularly MMP-2, are implicated in collagen degradation associated with skin photoaging. nih.gov The design of inhibitors for these enzymes often involves creating molecules that can chelate the zinc ion in the enzyme's active site. Hydroxamate-based inhibitors have shown significant promise, and their efficacy and selectivity can be tuned by modifying the scaffold to which the hydroxamate group is attached. nih.gov The hydroxymethyl-dioxane framework can serve as this scaffold, positioning the functional groups for optimal interaction with the enzyme's active site.

Furthermore, derivatives of (hydroxymethyl)-dioxane have been used to synthesize potent and selective ligands for serotonin (B10506) receptors, such as the 5-HT₁ₐ receptor, which are targets for treating anxiety. nih.gov In these cases, the dioxane ring and its substituents are crucial for achieving the desired affinity and selectivity over other receptors. nih.gov

Contribution to Stereoselective Synthetic Strategies

The inherent chirality of this compound, which possesses a stereocenter at the 6-position, makes it a valuable chiral building block in stereoselective synthesis. The ability to prepare this compound in an enantiomerically pure form allows for the synthesis of complex target molecules with a high degree of stereochemical control. This is critical in pharmacology, where different enantiomers of a drug can have vastly different biological activities.

The synthesis of specific stereoisomers of dioxane-containing nucleoside analogues and other bioactive molecules relies on stereoselective strategies. nih.govnih.gov For example, the enantioselective synthesis of homo-N-nucleoside analogs uses a chiral starting material to establish the desired stereochemistry in the final dioxane ring system. nih.gov The defined stereochemistry of the dioxane scaffold then directs the spatial orientation of the attached nucleobase and other functional groups, which is essential for proper recognition by biological targets. The use of dioxane as a solvent has also been shown to influence the stereochemical outcome of certain reactions, such as in the stereoselective synthesis of E- and Z-isocyanoalkenes, highlighting the role of the ring system in controlling three-dimensional arrangements during chemical transformations. nsf.gov

Computational and Spectroscopic Investigations of 1,4 Dioxan 2 One Systems

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling serve as powerful tools to investigate the structural and electronic properties of 6-(Hydroxymethyl)-1,4-dioxan-2-one and related 1,4-dioxane (B91453) systems. These computational methods provide insights that complement experimental findings.

The 1,4-dioxane ring, the core structure of this compound, can adopt several conformations. Theoretical calculations, such as ab initio molecular orbital theory and density functional theory (DFT), have been employed to determine the relative stabilities of these conformers. acs.orgnii.ac.jp

The primary conformations of the 1,4-dioxane ring are the chair and twist-boat forms. acs.org Computational studies consistently show that the chair conformation is the most stable, possessing the lowest energy. acs.org The twist-boat conformations are higher in energy. acs.org For instance, ab initio calculations at the HF/6-31G* and BLYP/6-31G* levels identified the chair conformation as the energy minimum. acs.org The transition state connecting the chair and twist-boat forms is a half-chair structure. acs.org

DFT calculations at the B3LYP/aug-cc-pVTZ level have affirmed that in the gas phase, pure liquid, and aqueous solutions, the conformational equilibrium of 1,4-dioxane is almost entirely shifted toward the chair conformer. researchgate.net The population of twist-boat conformers is typically less than 0.01%. researchgate.net

Table 1: Calculated Relative Energies of 1,4-Dioxane Conformers

| Conformation | Relative Energy (kcal/mol) | Computational Method |

| Chair | 0.00 | HF/6-31G |

| Twist-Boat | ~6-7 | DFT(B3LYP)/aug-cc-pVTZ |

| Half-Chair (Transition State) | - | HF/6-31G |

This table presents a generalized view of relative energies for the parent 1,4-dioxane ring based on available computational data. The presence of substituents, such as the hydroxymethyl and carbonyl groups in this compound, will influence the precise energy differences.

Theoretical studies on substituted 1,4-dioxane systems reveal the significance of various intramolecular interactions, including hydrogen bonding and anomeric effects, which influence conformational preference and reactivity.

Anomeric Effects: In substituted dioxanes, the anomeric effect, a type of stereoelectronic interaction, plays a crucial role. This effect describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a cyclohexane-like ring to prefer the axial orientation, despite the steric hindrance this may cause. Computational studies on molecules like 1,4-dioxane-2,5-bis(pyridin-1-ium) using DFT at the B3LYP/6-311+G(d,p) level have shown that the axial conformer can be more stable than the equatorial one. echemcom.com This stability is attributed to negative hyperconjugative anomeric effects, which involve the delocalization of electron density from an oxygen lone pair into an adjacent antibonding orbital (e.g., σ*C-N). echemcom.com Natural Bond Orbital (NBO) analysis is a key computational tool used to illustrate and quantify these hyperconjugative interactions. echemcom.com

Hydrogen Bonding: For this compound, the hydroxymethyl group introduces the possibility of intramolecular hydrogen bonding. This can occur between the hydroxyl proton and one of the ring's oxygen atoms or the carbonyl oxygen. Furthermore, in aqueous solutions, intermolecular hydrogen bonding with water molecules is significant. researchgate.net Theoretical investigations on 1,4-dioxane in water have highlighted the formation of weak C–H···O hydrogen bonds between the axial hydrogens of the dioxane ring and water oxygen atoms. researchgate.net Similar interactions are plausible for substituted dioxanes and influence their solvation and reactivity.

Computational methods are instrumental in elucidating the mechanisms of reactions involving 1,4-dioxane systems. For example, the oxidative degradation of 1,4-dioxane by hydroxyl radicals (•OH), a process relevant to advanced oxidation processes for environmental remediation, has been studied using quantum chemistry. nih.gov

These studies, employing methods like Møller–Plesset perturbation theory (MP2/aug-cc-pVTZ), investigate the transition states (TS) for hydrogen abstraction from the dioxane ring. nih.gov Calculations have shown that the pathway for abstracting an axial hydrogen is often kinetically preferred over abstracting an equatorial hydrogen, particularly when explicit solvent molecules are included in the model. nih.gov The solvation model can significantly alter the predicted reaction pathways and energy barriers. nih.gov Such computational insights are crucial for understanding the reactivity and degradation pathways of compounds like this compound.

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, in particular, provide detailed information about the molecule's atomic connectivity and functional groups.

NMR spectroscopy is a primary method for determining the molecular structure of organic compounds. vscht.cz Both ¹H and ¹³C NMR provide data on the chemical environment of each atom.

For a molecule like this compound, the ¹H NMR spectrum would show distinct signals for the protons on the dioxane ring, the hydroxymethyl group, and the methylene (B1212753) group adjacent to the carbonyl. The chemical shifts (δ), signal multiplicities (splitting patterns), and integration values are key to assigning these signals to specific protons. vscht.cz For the parent 1,4-dioxane molecule, the high degree of symmetry results in all eight protons being chemically equivalent, leading to a single sharp peak in the ¹H NMR spectrum at approximately 3.69 ppm. docbrown.info However, the substitution in this compound breaks this symmetry, leading to a more complex spectrum with multiple, distinct signals.

The ¹³C NMR spectrum provides information on the carbon skeleton. bas.bg One would expect to see separate signals for the carbonyl carbon (C=O), the carbon bearing the hydroxymethyl group (CH-CH₂OH), the other ring carbons, and the carbon of the hydroxymethyl group itself. The chemical shift of the carbonyl carbon would be significantly downfield (typically >170 ppm). bas.bg

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used for a complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity of the atoms within the molecule. bas.bg

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | 170 - 175 |

| O-CH-C=O | 4.0 - 4.5 | 70 - 80 |

| O-CH₂-C=O | 4.2 - 4.8 | 65 - 75 |

| CH-CH₂OH | 3.5 - 4.0 | 75 - 85 |

| CH₂OH | 3.4 - 3.8 | 60 - 65 |

| O-CH₂-CH | 3.6 - 4.2 | 68 - 78 |

| OH | Variable (depends on solvent, concentration) | - |

Note: These are estimated chemical shift ranges based on typical values for similar functional groups and structures. Actual values may vary depending on the solvent and other experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. pressbooks.pub For this compound, the IR spectrum would exhibit several characteristic absorption bands.

The most prominent peaks would be:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group (-OH) of the hydroxymethyl substituent. pressbooks.publibretexts.org The broadness is due to hydrogen bonding.

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ range due to the stretching vibrations of the C-H bonds in the aliphatic ring structure. libretexts.org

C=O Stretch: A very strong and sharp absorption band characteristic of the ester carbonyl group (lactone) is expected in the range of 1725-1750 cm⁻¹. libretexts.org This is often one of the most easily identifiable peaks in the spectrum.

C-O Stretch: Strong absorptions in the fingerprint region, typically between 1000-1300 cm⁻¹, corresponding to the C-O stretching vibrations of the ether linkages within the dioxane ring and the C-O bond of the alcohol. libretexts.orgdocbrown.info

The absence of other characteristic bands can also be informative, confirming the lack of other functional groups. docbrown.info

Table 3: Key IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Carbonyl (Lactone) | C=O Stretch | 1725 - 1750 | Strong, Sharp |

| Alkane C-H | C-H Stretch | 2850 - 3000 | Medium to Strong |

| Ether/Alcohol C-O | C-O Stretch | 1000 - 1300 | Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z) after ionization. For this compound, the molecular formula is C5H8O4, leading to a molecular weight of approximately 132.11 g/mol . In mass spectrometry, this would correspond to the molecular ion peak [M]⁺.

The fragmentation of 1,4-dioxane systems in a mass spectrometer is influenced by the presence of the ether and lactone functionalities. The initial ionization often involves the removal of a non-bonding electron from one of the oxygen atoms, creating a radical cation [M]•⁺. libretexts.org This molecular ion can then undergo various fragmentation pathways.

Common fragmentation patterns for cyclic ethers and esters include α-cleavage and rearrangements. miamioh.edu For this compound, key fragmentation pathways would likely involve:

Loss of the hydroxymethyl group: Cleavage of the C-C bond between the ring and the hydroxymethyl group would result in the loss of a ·CH2OH radical (mass = 31), leading to a fragment ion at m/z 101.

Decarboxylation: The lactone ring can undergo the loss of a neutral carbon dioxide molecule (CO2, mass = 44), a common fragmentation for esters. This would produce an ion at m/z 88.

Ring cleavage: The dioxane ring itself can fragment. Scission of the C-O and C-C bonds within the ring can lead to various smaller fragments. For instance, cleavage of the ether bonds could result in the loss of formaldehyde (B43269) (CH2O, mass = 30) or other small neutral molecules. docbrown.info

The analysis of the relative abundances of these fragment ions provides valuable information for confirming the structure of this compound and distinguishing it from its isomers.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 132 | [C5H8O4]⁺ (Molecular Ion) | - |

| 102 | [C4H6O3]⁺ | CH2O (Formaldehyde) |

| 101 | [C4H5O3]⁺ | •CH2OH (Hydroxymethyl radical) |

| 88 | [C4H8O2]⁺ | CO2 (Carbon dioxide) |

| 73 | [C3H5O2]⁺ | •CH2OH + CO |

| 58 | [C3H6O]⁺ | CO2 + CH2O |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

For instance, the crystal structure of 1-(r)-[6-(r)-hydroxymethyl-1,4-dioxan-2-yl] uracil (B121893) reveals that the 1,4-dioxane ring adopts a chair conformation. kuleuven.be This is a common and energetically favorable conformation for six-membered rings, minimizing steric strain. In this derivative, the hydroxymethyl group is located on the dioxane ring.

Similarly, a study on 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane (B1663932) also shows the dioxane ring in a chair conformation, with the substituent phenyl group in an equatorial position to reduce steric hindrance. researchgate.net This preference for a chair conformation and the placement of bulky substituents in equatorial positions is a recurring theme in the crystallography of dioxane derivatives. researchgate.net

Based on these and other studies on 1,4-dioxane systems, it can be inferred that this compound would also likely adopt a chair conformation in the solid state. The orientation of the hydroxymethyl group (axial vs. equatorial) would influence the intermolecular interactions, such as hydrogen bonding, within the crystal lattice. The presence of the hydroxyl group provides a site for hydrogen bonding, which can lead to the formation of chains or more complex three-dimensional networks in the crystal structure. researchgate.net

Table 2: Crystallographic Data for a Related 1,4-Dioxane Derivative

| Parameter | 1-(r)-[6-(r)-hydroxymethyl-1,4-dioxan-2-yl] uracil |

| Molecular Formula | C9H12N2O5 |

| Molecular Weight ( g/mol ) | 228.2 |

| Crystal System | Trigonal |

| Space Group | P3(1)21 |

| a (Å) | 9.438(3) |

| b (Å) | 9.438(3) |

| c (Å) | 19.775(3) |

| V (ų) | 1525.5 |

| Z | 6 |

| Calculated Density (g/cm³) | 1.490 |

| Ring Conformation | Chair |

| Data sourced from Das et al. kuleuven.be |

Future Research Directions and Unexplored Potential of 6 Hydroxymethyl 1,4 Dioxan 2 One

Novel Catalytic Systems for Efficient Synthesis and Polymerization

The synthesis and polymerization of 6-(hydroxymethyl)-1,4-dioxan-2-one (HDON) are pivotal to unlocking its potential. While initial methods have been established, significant opportunities exist for the development of more efficient and selective catalytic systems.

For the polymerization of HDON, tin(II) octoate (Sn(Oct)₂) has been utilized as a catalyst for self-condensing ring-opening polymerization (SCROP), leading to the formation of hyperbranched polyesters researchgate.net. This process capitalizes on the dual functionality of the HDON monomer, which acts as both a propagating species and a branching unit.

Future research in this area should explore a broader range of catalytic systems to gain better control over the polymerization process and the resulting polymer architecture. For instance, the use of neutral yttrium guanidinates, which have shown catalytic activity for the ring-opening polymerization of the related monomer 1,4-dioxan-2-one (B42840) (PDO), could be investigated for HDON researchgate.net. Furthermore, enzymatic catalysis presents a green and highly selective alternative to traditional metal-based catalysts. Lipases, for example, have been successfully employed for the ring-opening polymerization of other functional lactones and could be adapted for HDON polymerization, potentially leading to polymers with high biocompatibility and controlled stereochemistry researchgate.netresearchgate.net.

| Catalyst System | Monomer(s) | Polymer Product | Potential Advantages for HDON |

| Tin(II) octoate (Sn(Oct)₂) | This compound (HDON) | Hyperbranched polyester (B1180765) | Established catalyst for SCROP of HDON researchgate.net. |

| Neutral Yttrium Guanidinates | 1,4-dioxan-2-one (PDO) | Linear polyester | Potential for high activity and control in HDON polymerization researchgate.net. |

| Lipases | Functional lactones | Polyesters | Green catalysis, high selectivity, potential for biodegradable polymers researchgate.netresearchgate.net. |

Development of Advanced Functional Materials

The primary application of this compound to date has been in the synthesis of hyperbranched polyesters researchgate.netresearchgate.netnih.govresearchgate.net. These highly branched, three-dimensional macromolecules possess a unique combination of properties that make them attractive for a range of advanced applications.

The hyperbranched polymers derived from HDON are composed of repeating units of glycerol (B35011) and glycolic acid, rendering them potentially biodegradable and biocompatible researchgate.net. Their architecture is characterized by a high density of terminal functional groups, specifically primary hydroxyl groups, which are readily available for further chemical modification nih.gov. This high degree of functionality, coupled with low solution viscosity and high solubility, distinguishes them from their linear polymer counterparts nih.gov.

Future research will likely focus on leveraging these properties to create a new generation of advanced functional materials. The abundant hydroxyl end-groups can be functionalized with a wide variety of molecules to tailor the material's properties for specific applications. For example, these polymers could serve as scaffolds for:

Novel coatings and adhesives: The high functionality could lead to enhanced cross-linking and adhesion properties researchgate.net.

Advanced drug delivery vehicles: The hyperbranched structure provides a high loading capacity for therapeutic agents researchgate.netresearchgate.net.

Tissue engineering scaffolds: The biocompatible and biodegradable nature of the polymer backbone is advantageous for creating temporary structures that support tissue regeneration nih.gov.

Specialty films and molded products: The unique processing characteristics of hyperbranched polymers could be exploited in various manufacturing processes researchgate.net.

The ability to precisely control the degree of branching and the molecular weight of the hyperbranched polyesters through the selection of catalytic systems and reaction conditions will be crucial in optimizing these materials for their intended functions researchgate.net.

Applications in Targeted Chemical Biology and Prodrug Design

The inherent biocompatibility and degradability of polymers derived from this compound make them particularly well-suited for applications in the biomedical field, especially in targeted chemical biology and prodrug design.

The hyperbranched polyesters synthesized from HDON are considered valuable candidates for prodrug systems researchgate.net. A prodrug is an inactive or less active form of a drug that is metabolized into its active form within the body. The high density of hydroxyl groups on the surface of the hyperbranched polymers provides numerous attachment points for drug molecules. This allows for a high drug payload and the potential for a controlled and sustained release of the therapeutic agent as the polymer backbone degrades.

Future research in this domain should focus on:

Specific Prodrug Conjugates: Synthesizing and evaluating specific prodrugs where known therapeutic agents are covalently linked to the hyperbranched polyester backbone.

Targeted Delivery: Functionalizing the terminal hydroxyl groups with targeting ligands (e.g., antibodies, peptides, or small molecules) that can direct the polymer-drug conjugate to specific cells or tissues, thereby increasing efficacy and reducing off-target side effects.

Stimuli-Responsive Systems: Designing polymers that release their drug payload in response to specific biological triggers, such as changes in pH or the presence of certain enzymes, which are often characteristic of disease states like cancer.

The development of such sophisticated drug delivery systems based on HDON-derived polymers could lead to more effective and safer therapies for a variety of diseases researchgate.netresearchgate.netnih.gov.

Sustainable Synthesis and Green Chemistry Approaches

In an era of increasing environmental awareness, the development of sustainable chemical processes and materials is of paramount importance. This compound is well-positioned to contribute to this goal due to its origins in renewable resources and the potential for green synthetic methodologies.

The monomer itself can be derived from glycerol, a major byproduct of the biodiesel industry researchgate.netnih.govresearchgate.net. Utilizing this abundant and renewable feedstock aligns with the principles of green chemistry by reducing reliance on fossil fuels and valorizing a waste stream.

Future research should continue to build on this sustainable foundation by focusing on:

Greener Catalysis: As mentioned previously, exploring enzymatic catalysis for the polymerization of HDON would be a significant step towards a more environmentally benign process, avoiding the use of potentially toxic metal catalysts researchgate.netresearchgate.net.

Atom Economy: Optimizing the synthesis of HDON to maximize atom economy, ensuring that a high proportion of the starting materials is incorporated into the final product, thus minimizing waste.

Biodegradability: Conducting thorough studies to confirm and quantify the biodegradability of the resulting polymers. The expected degradation products, glycerol and glycolic acid, are naturally occurring and readily metabolized, which is a significant advantage for a sustainable material researchgate.net.

By focusing on these green chemistry approaches, the entire lifecycle of materials derived from this compound, from synthesis to end-of-life, can be made more sustainable.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(Hydroxymethyl)-1,4-dioxan-2-one, and how can purity be validated?

- Methodological Answer : Synthesis often involves lactonization of hydroxymethyl-substituted diols or enzymatic catalysis. For example, hypervalent iodine reagents (e.g., used in azidolactone synthesis) can facilitate regioselective ring formation . Purity validation requires GC-MS or HPLC coupled with nuclear magnetic resonance (NMR) spectroscopy. For instance, NMR (δ 4.3–4.7 ppm for dioxane protons) and NMR (δ 170–175 ppm for lactone carbonyl) are critical for structural confirmation .

Q. How can researchers differentiate structural isomers of hydroxymethyl-substituted dioxanones using spectroscopic techniques?

- Methodological Answer : Isomers like 5- and 6-substituted dioxanones require combined NMR coupling constants and IR analysis. For example, axial vs. equatorial hydroxymethyl groups alter splitting patterns in NMR (e.g., J-values for adjacent protons) and carbonyl stretching frequencies in IR (e.g., 1740–1760 cm) . High-resolution mass spectrometry (HRMS) further confirms molecular formulas.

Q. What databases are most reliable for retrieving physicochemical data on this compound?

- Methodological Answer : Use authoritative databases like PubChem, EPA DSSTox, and CAS Common Chemistry for validated data. Avoid non-peer-reviewed sources (e.g., ). Structured searches in SciFinder or Reaxys should exclude terms like "human" or "pediatric" to focus on chemical properties .

Advanced Research Questions

Q. What strategies enable stereocontrol during ring-opening polymerization (ROP) of this compound for biodegradable polymer synthesis?

- Methodological Answer : Catalysts like tin(II) octoate or organocatalysts (e.g., thioureas) modulate tacticity. For isotactic polylactides, chiral catalysts induce enantiomorphic site control, while solvent polarity (e.g., toluene vs. THF) affects chain propagation . Monitor kinetics via NMR to track monomer conversion and matrix-assisted laser desorption/ionization (MALDI) for polymer dispersity.

Q. How does the hydroxymethyl group influence the compound’s metabolic fate and genotoxicity in biological systems?

- Methodological Answer : The hydroxymethyl moiety increases solubility, facilitating hepatic oxidation to reactive intermediates (e.g., epoxides). In vitro assays (Ames test, comet assay) and covalent DNA adduct detection via -postlabeling are critical. Compare metabolic pathways to 1,4-dioxane derivatives, which form carcinogenic lactone metabolites via cytochrome P450 .

Q. What analytical challenges arise in detecting trace levels of this compound in environmental matrices?

- Methodological Answer : Challenges include matrix interference (e.g., humic acids) and low volatility. Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges followed by LC-MS/MS (MRM mode) improves sensitivity. Quantify using deuterated internal standards (e.g., d-1,4-dioxane) to correct for recovery losses .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.